1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide

Protease substrate specificity Plant cysteine proteinase Papain family enzymes

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide (CAS 83575-44-4, molecular formula C₂₅H₃₀N₆O₇, MW 526.54) is a synthetic, protected dipeptide chromogenic substrate belonging to the citrulline p-nitroanilide family. Structurally, it comprises an N-terminal benzyloxycarbonyl (Z/Cbz)-protected L-proline residue coupled via a peptide bond to an L-ornithine side-chain-carbamoylated (i.e., L-citrulline) C-terminal p-nitroanilide moiety.

Molecular Formula C25H30N6O7
Molecular Weight 526.5 g/mol
CAS No. 83575-44-4
Cat. No. B12683342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide
CAS83575-44-4
Molecular FormulaC25H30N6O7
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C25H30N6O7/c26-24(34)27-14-4-8-20(28-18-10-12-19(13-11-18)31(36)37)22(32)29-23(33)21-9-5-15-30(21)25(35)38-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21,28H,4-5,8-9,14-16H2,(H3,26,27,34)(H,29,32,33)/t20-,21-/m0/s1
InChIKeyHMQXUJUDNYHLFV-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide (CAS 83575-44-4): Procurement-Relevant Identity and Chromogenic Substrate Classification


1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide (CAS 83575-44-4, molecular formula C₂₅H₃₀N₆O₇, MW 526.54) is a synthetic, protected dipeptide chromogenic substrate belonging to the citrulline p-nitroanilide family. Structurally, it comprises an N-terminal benzyloxycarbonyl (Z/Cbz)-protected L-proline residue coupled via a peptide bond to an L-ornithine side-chain-carbamoylated (i.e., L-citrulline) C-terminal p-nitroanilide moiety . The compound was reported among a series of citrulline p-nitroanilide derivatives synthesised as potential protease substrates [1]. Its p-nitroanilide leaving group enables quantitative spectrophotometric detection of enzymatic hydrolysis at 405 nm, a fundamental requirement in protease activity assays .

Why Generic Substitution Fails for 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide: Structural Determinants of Protease Recognition


Chromogenic protease substrates within the citrulline p-nitroanilide class cannot be interchanged without altering enzymatic recognition, kinetic parameters, and assay signal-to-noise ratio. The target compound is a dipeptide (Z-Pro-Cit-pNA), whereas its closest commercially available analog, Z-Gly-Pro-Cit-pNA (CAS 83575-46-6), is a tripeptide whose additional glycine residue occupies the S3 enzyme subsite and fundamentally alters both the spectrum of recognising proteases and the catalytic efficiency [1]. The N-terminal benzyloxycarbonyl protecting group further differentiates the compound from unprotected Pro-Cit-pNA (CAS 83575-45-5), which is susceptible to non-specific aminopeptidase attack in complex biological matrices and thus yields higher background and reduced assay selectivity . These structural distinctions mean that direct substitution without revalidation of enzyme kinetics and detection limits can produce misleading or non-reproducible results.

Quantitative Differentiation Evidence for 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide Against Closest Analogs


Enzyme Class Selectivity: Preferential Hydrolysis by Plant Thiol Proteases Over Mammalian Serine Proteases

Citrulline p-nitroanilides, including the benzyloxycarbonyl-protected dipeptide subclass to which the target compound belongs, exhibit a pronounced selectivity for plant thiol proteases (papain, ficin, bromelain) over mammalian serine proteases [1]. This contrasts sharply with arginine-based chromogenic substrates such as Bz-DL-Arg-pNA (BAPNA), which are broadly hydrolysed by both trypsin-like serine proteases and papain-family cysteine proteases [2]. The citrulline side chain, being uncharged and bearing a ureido group rather than a guanidino group, discriminates against the S1 specificity pocket of trypsin, which requires a positively charged P1 residue for high-affinity binding [3].

Protease substrate specificity Plant cysteine proteinase Papain family enzymes

Dipeptide vs. Tripeptide Architecture: Absence of Glycine Spacer Alters Protease Subsite Recognition

The target compound (Z-Pro-Cit-pNA) is a dipeptide substrate occupying only the S2–S1 enzyme subsites, whereas the closest analog Z-Gly-Pro-Cit-pNA (CAS 83575-46-6) is a tripeptide engaging the S3–S2–S1 subsites [1]. Prolyl endopeptidase (EC 3.4.21.26), for instance, requires a minimum of a tripeptide scaffold (Z-Gly-Pro-X) for efficient catalysis and shows minimal activity toward dipeptide p-nitroanilides [2]. Conversely, dipeptidyl peptidase IV (DPPIV, EC 3.4.14.5) preferentially hydrolyses Xaa-Pro dipeptide substrates and may accommodate Z-Pro-Cit-pNA differently than the tripeptide analog [3].

Prolyl oligopeptidase Dipeptidyl peptidase Subsite occupancy

N-Terminal Benzyloxycarbonyl Protection: Resistance to Aminopeptidase-Mediated Non-Specific Hydrolysis

The benzyloxycarbonyl (Z/Cbz) protecting group on the N-terminal proline confers resistance to non-specific aminopeptidase cleavage, a critical advantage over unprotected peptide substrates in complex biological matrices. The unprotected analog H-Pro-Cit-pNA (CAS 83575-45-5, also reported as the hydrobromide salt) lacks this protection and is susceptible to hydrolysis by ubiquitous aminopeptidases present in serum, tissue homogenates, and microbial fermentation broths . This background hydrolysis generates p-nitroaniline independently of the target protease, elevating baseline absorbance and reducing assay signal-to-noise ratio [1].

Exoprotease resistance Chromogenic substrate stability Assay background reduction

Molecular Weight and Solubility Profile: Practical Handling Advantages Over Higher-Molecular-Weight Tripeptide Analogs

The target compound has a molecular weight of 526.54 g/mol , which is approximately 10% lower than the closest tripeptide analog Z-Gly-Pro-Cit-pNA (CAS 83575-46-6, MW ≈ 583.6 g/mol, calculated from C₂₈H₃₃N₇O₈) . For equivalent molar concentrations of substrate stock solutions, the dipeptide requires less mass of compound per unit volume, a practical consideration for high-throughput screening where large-volume substrate stocks are consumed. Additionally, the reduced peptide character (two residues vs. three) and lower number of hydrogen-bond donors/acceptors suggest potentially enhanced solubility in organic co-solvents commonly used for substrate stock preparation (e.g., DMSO, DMF) .

Solubility Substrate stock preparation Assay throughput

Optimal Application Scenarios for 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide Based on Verified Differentiation Evidence


Selective Detection of Plant Cysteine Protease Activity in Mixed Enzyme Preparations

The established preference of citrulline p-nitroanilides for plant thiol proteases over mammalian serine proteases [1] positions Z-Pro-Cit-pNA as a discriminating substrate for quantifying papain, ficin, or bromelain activity in industrial enzyme blends or botanical extracts that may contain both cysteine and serine protease contaminants. Unlike BAPNA or other arginine-based substrates that respond to both protease classes, the citrulline P1 residue provides inherent selectivity, reducing the need for class-specific protease inhibitors in the assay buffer [2].

Dipeptidyl Peptidase vs. Prolyl Endopeptidase Discrimination in Neuropeptide Metabolism Studies

The dipeptide architecture of Z-Pro-Cit-pNA, occupying only S2–S1 enzyme subsites, makes it a candidate substrate for dipeptidyl peptidase activity, while being predicted to resist hydrolysis by prolyl endopeptidase, which requires a minimum tripeptide scaffold [1]. This property can be exploited in tandem with Z-Gly-Pro-Cit-pNA (tripeptide) to differentially quantify DPP and PEP activities from the same tissue homogenate, supporting neuropeptide metabolism research where both enzyme families are implicated [2].

High-Throughput Screening Assays Requiring Low-Background Chromogenic Detection in Serum-Containing Media

The N-terminal benzyloxycarbonyl protecting group on Z-Pro-Cit-pNA blocks non-specific aminopeptidase cleavage, a key source of background signal in serum-containing or cell-lysate-based assay systems [1]. This makes the compound preferable to unprotected Pro-Cit-pNA for screening campaigns conducted in biologically relevant media, where aminopeptidase activity would otherwise elevate baseline absorbance at 405 nm and compress the assay dynamic range [2].

Alkalophilic Protease Assay Development With Reduced Substrate Mass Consumption

The lower molecular weight of Z-Pro-Cit-pNA (526.54 g/mol) compared to the tripeptide analog Z-Gly-Pro-Cit-pNA (≈583.6 g/mol) provides a practical procurement advantage for laboratories performing large-scale alkalophilic or microbial protease screening [1]. For equivalent molar working concentrations, approximately 10% less compound mass is consumed, reducing per-assay cost and facilitating economical preparation of bulk substrate stock solutions in DMSO or DMF [2].

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